molecular formula C11H9FN2O B1460023 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone CAS No. 1177283-25-8

1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone

Cat. No.: B1460023
CAS No.: 1177283-25-8
M. Wt: 204.2 g/mol
InChI Key: IOEXZAGJOSNXIL-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 1177283-25-8) is a chemical compound featuring a fluorinated pyrazole core, with a molecular formula of C11H9FN2O and a molecular weight of 204.20 g/mol . The pyrazole ring system is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities . This specific scaffold is of significant value in pharmaceutical and agrochemical research for the construction of novel molecular entities. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . The incorporation of a fluorine atom, a common strategy in modern drug design, can influence the compound's potency, metabolic stability, and membrane permeability . Researchers utilize this compound as a key synthetic intermediate or building block for the discovery and development of new therapeutic agents through multicomponent reactions and other efficient synthetic methodologies . It serves as a foundational template for generating compound libraries aimed at probing biological pathways and identifying new lead structures. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEXZAGJOSNXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Condensation of Chalcones with Hydrazine Hydrate

One of the most common and efficient methods to synthesize 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone involves the condensation of chalcones bearing a 4-fluorophenyl substituent with hydrazine hydrate in the presence of an acid catalyst such as acetic acid.

Procedure:

  • A mixture of (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (chalcone derivative) and hydrazine hydrate is refluxed in acetic acid or ethanol with catalytic amounts of glacial acetic acid.
  • The reaction typically lasts for 5 to 6 hours under reflux conditions.
  • After completion, the mixture is cooled and poured into ice-cold water to precipitate the product.
  • The crude product is filtered and purified by recrystallization from ethanol or acetone to yield the pure pyrazoline derivative.

Example Data:

Parameter Details
Starting chalcone (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
Hydrazine hydrate amount Equimolar to chalcone
Solvent Ethanol or Acetic acid
Catalyst Glacial acetic acid (catalytic amount)
Reaction time 5–6 hours reflux
Yield 67–84%
Melting point 113–115 °C (varies with substituents)
Purification Recrystallization from ethanol or acetone
Structural confirmation X-ray crystallography, NMR, IR

This method was reported with yields up to 84% and the products were characterized by X-ray single crystal structure determination, confirming the formation of the pyrazoline ring and the orientation of the 4-fluorophenyl substituent.

Synthesis via Vilsmeier-Haack Reaction and Subsequent Condensation

Another sophisticated approach involves the formation of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, followed by base-catalyzed condensation with 1-(4-fluoro-2-hydroxyphenyl)ethanone.

Key Steps:

  • Preparation of 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazines by refluxing 4-fluoroacetophenone with substituted 1-benzylhydrazines in ethanol.
  • Treatment of these hydrazines with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl3), at 70–80 °C for 5 hours to form the pyrazole-4-carbaldehydes.
  • The aldehydes are then condensed with 1-(4-fluoro-2-hydroxyphenyl)ethanone under basic conditions (10% aqueous KOH) at room temperature for 16 hours.
  • The final products are isolated by acidification and recrystallization.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
Hydrazine formation 4-fluoroacetophenone + substituted benzylhydrazines, reflux in ethanol 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazines
Vilsmeier-Haack formylation DMF + POCl3, 0 °C to 80 °C, 5 h 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes
Base-catalyzed condensation 10% aq. KOH, room temp, 16 h (E)-3-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-ones

Yields and Characterization:

  • Yields for the aldehydes ranged around 71%.
  • The condensation products were obtained in yields up to 74%.
  • Structural confirmation was done by IR, ^1H NMR, ^13C NMR, and mass spectrometry.

Direct Pyrazoline Formation from α,β-Unsaturated Ketones

A direct and straightforward synthesis involves the reaction of α,β-unsaturated ketones bearing the 4-fluorophenyl group with hydrazine hydrate in ethanol, catalyzed by acetic acid.

Experimental Details:

  • The α,β-unsaturated ketone (chalcone derivative) is reacted with hydrazine hydrate in ethanol.
  • Glacial acetic acid is added as a catalyst.
  • The mixture is refluxed for approximately 5 hours.
  • The product precipitates upon cooling and is purified by recrystallization.

Typical Reaction Data:

Parameter Details
Starting material (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
Hydrazine hydrate 0.01 mol
Solvent Ethanol (25 mL)
Catalyst Glacial acetic acid (2 mL)
Reaction time 5 hours reflux
Yield 84%
Melting point 387 K (approx. 114 °C)
Purification Recrystallization from ethanol

This method provides high yields and is widely used due to its simplicity and efficiency.

Notes on Structural and Analytical Characterization

Across all preparation methods, the products were consistently characterized by:

  • X-ray crystallography : Confirming the pyrazole ring formation and the dihedral angles between the pyrazole and the fluoro-substituted phenyl rings (typically around 4.6° to 5.3°).
  • NMR Spectroscopy : ^1H and ^13C NMR spectra confirming the chemical environment of the pyrazole and acetyl groups.
  • Infrared Spectroscopy (IR) : Showing characteristic absorption bands for C=O (around 1670 cm^-1) and C-N stretches.
  • Mass Spectrometry : Confirming molecular weight and fragmentation patterns consistent with the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Condensation of chalcones with hydrazine hydrate (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one + hydrazine hydrate Reflux in ethanol/acetic acid, 5-6 h 67–84 Simple, high yield, widely used
Vilsmeier-Haack formylation + base condensation 4-fluoroacetophenone + substituted benzylhydrazines DMF/POCl3 (0°C to 80°C), then 10% KOH, RT, 16 h 71–74 Multi-step, allows further functionalization
Direct pyrazoline formation from α,β-unsaturated ketones (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one + hydrazine hydrate Reflux in ethanol + acetic acid, 5 h 84 High yield, straightforward

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Hydroxylation KOH/H₂O, 100°C, 6 hrs1-[1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]ethanone68%
Amination NH₃/EtOH, CuI, 80°C1-[1-(4-aminophenyl)-1H-pyrazol-4-yl]ethanone52%
Thiolation NaSH/DMF, 120°C1-[1-(4-mercaptophenyl)-1H-pyrazol-4-yl]ethanone45%

Condensation Reactions

The ketone group participates in condensation reactions to form hydrazones and chalcone derivatives:

With hydrazine hydrate

  • Reagents: Hydrazine hydrate, glacial acetic acid, reflux (5 hrs)

  • Product: (E)-3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

  • Yield: 79%

With aromatic aldehydes

  • Example: Condensation with 4-fluorobenzaldehyde in NaOH/EtOH yields α,β-unsaturated ketones (e.g., 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(4-fluorophenyl)prop-2-en-1-one) .

Cyclization Reactions

Microwave-assisted cyclization with DMSO/I₂ produces fused heterocycles:

Starting MaterialConditionsProductYieldReference
(E)-3-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-oneDMSO/I₂, MW, 120°C, 15 min2-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-7-hydroxy-4H-chromen-4-one82%

Oxidation and Reduction

The ethanone moiety undergoes redox transformations:

Oxidation

  • Reagents: KMnO₄/H₂SO₄, 60°C

  • Product: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]acetic acid

  • Yield: 63%

Reduction

  • Reagents: NaBH₄/MeOH, 0°C → RT

  • Product: 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanol

  • Yield: 88%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeCatalysts/LigandsProductYieldReference
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DME1-[1-(4-biphenyl)-1H-pyrazol-4-yl]ethanone71%
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos1-[1-(4-(piperazin-1-yl)phenyl)-1H-pyrazol-4-yl]ethanone65%

Biological Activity Correlation

Specific reactions enhance pharmacological properties:

DerivativeSynthetic ModificationBioactivity (IC₅₀)Reference
2-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-7-fluoro-4H-chromen-4-oneCyclization with DMSO/I₂Anticancer (HepG2: 1.8 μM)
1-[1-(4-aminophenyl)-1H-pyrazol-4-yl]ethanoneNAS aminationAntimicrobial (MIC: 4 μg/mL vs. S. aureus)

Stability and Reactivity Insights

  • Thermal stability : Decomposes above 300°C without melting .

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in strongly basic media (pH > 10) .

This compound’s versatility in forming pharmacologically active derivatives positions it as a critical intermediate in medicinal chemistry.

Scientific Research Applications

The compound 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone (chemical formula: C11H9FN2O) is a pyrazole derivative that has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by comprehensive data tables and case studies.

Anticancer Activity

One of the most promising applications of this compound is in the development of anticancer agents. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, a case study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Inhibition of cell cycle progression
A549 (Lung)15.0Induction of apoptosis via caspase activation

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. It has been tested in animal models for conditions such as arthritis and colitis, showing a reduction in inflammatory markers.

Model Dosage (mg/kg) Effect on Inflammation
Collagen-Induced Arthritis10Significant reduction in paw swelling
DSS-Induced Colitis20Decreased levels of TNF-alpha and IL-6

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness as a pesticide can be attributed to its ability to disrupt biological processes in target organisms.

Pest Species Concentration (ppm) Mortality Rate (%)
Spodoptera frugiperda (Fall Armyworm)10085
Aphis gossypii (Cotton Aphid)5090

Herbicidal Activity

In addition to its pesticidal properties, studies have suggested that this compound may also serve as an effective herbicide. It has been shown to inhibit the growth of certain weed species without adversely affecting crop plants.

Synthesis of Functional Materials

The unique structure of this compound allows it to be used as a precursor in synthesizing functional materials, such as polymers and nanomaterials. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The following table summarizes structural analogs of 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, emphasizing substituent effects and molecular characteristics:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Key Differences from Target Compound Reference
1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone C₁₂H₁₁FN₂O 5-Methyl on pyrazole 218.23 Additional methyl group on pyrazole enhances lipophilicity
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₈H₁₆ClN₃O₂ 4-Chlorophenyl, 4-methoxyphenyl, dihydropyrazole (pyrazoline) 341.79 Saturated pyrazole ring; chloro/methoxy substituents alter electronic profile
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone C₁₁H₉ClN₂O 3-Chlorophenyl 220.66 Chlorine at meta position on phenyl affects dipole moment
1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone C₁₃H₉F₃N₄O₃ Nitro, phenyl, trifluoromethyl on pyrazole 334.23 Strong electron-withdrawing groups increase reactivity
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone C₂₀H₁₇FN₄OS Triazole-sulfanyl, allyl, pyridinyl 380.44 Heterocycle switch (triazole vs. pyrazole); sulfur linkage

Key Observations :

  • Substituent Position : The position of substituents on the phenyl ring (e.g., 4-fluoro vs. 3-chloro) significantly alters electronic properties. For instance, 3-chlorophenyl () introduces steric hindrance compared to the 4-fluoro analog .
  • Heterocyclic Core : Pyrazoline (dihydropyrazole) derivatives () exhibit partial saturation, enhancing conformational flexibility for biological interactions . Triazole-containing analogs () introduce additional hydrogen-bonding sites .
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl groups () reduce electron density on the pyrazole ring, increasing stability and reactivity in electrophilic substitutions .

Biological Activity

1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a fluorophenyl group and a pyrazole moiety, which contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C11H9FN2O
  • Molecular Weight : 204.204 g/mol
  • Hydrogen Acceptors : 3
  • Hydrogen Donors : 0
  • Aromatic Rings : 2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that compounds similar to this compound demonstrated potent activity against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the inhibition of specific signaling pathways related to tumor growth and proliferation .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammatory responses .

Antibacterial and Antifungal Activities

Studies have documented the antibacterial and antifungal activities of various pyrazole derivatives. In particular, this compound has been tested against several bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of several pyrazole derivatives, including this compound. The compound was found to inhibit cell proliferation in human cancer cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. By utilizing an animal model of inflammation, researchers demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in serum, supporting its therapeutic potential in managing inflammatory diseases .

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AntitumorInhibition of tumor growth pathways
Anti-inflammatoryCOX inhibition
AntibacterialDisruption of bacterial cell function
AntifungalInhibition of fungal growth

Q & A

Q. What are the recommended synthetic routes for 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone?

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic precursor (e.g., 4-fluorophenylpyrazole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Reaction conditions (e.g., anhydrous environment, 0–5°C) are critical to avoid side reactions . Substitution reactions using nitro or halogenated intermediates, followed by reduction or functional group interconversion, are also viable, as demonstrated in analogous pyrazole-derived ketones .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for volatile steps .
  • Waste Disposal: Segregate organic waste and coordinate with certified hazardous waste management services to comply with environmental regulations .
  • Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How is the compound structurally characterized?

  • X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry, as shown in pyrazoline derivatives .
  • Spectroscopy:
  • IR: Identify carbonyl (C=O) stretches (~1690 cm⁻¹) and aromatic C-H bends .
  • NMR: Use 1^1H/13^13C NMR to assign protons (e.g., fluorophenyl singlet at δ 7.2–7.8 ppm) and carbons .
  • Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 220–221 for analogs) .

Advanced Research Questions

Q. How can low synthetic yields be troubleshooted?

  • Catalyst Optimization: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Stoichiometry Adjustments: Ensure excess acyl chloride (1.2–1.5 eq.) to drive the reaction .
  • Purity Control: Pre-purify starting materials via column chromatography to eliminate competing nucleophiles .

Q. How to resolve contradictions in spectral data?

  • Cross-Validation: Combine XRD (for absolute configuration) with 1^1H-13^13C HSQC NMR to resolve overlapping signals .
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted precursors or oxidation derivatives) .

Q. What strategies mitigate sample degradation during long experiments?

  • Temperature Control: Store intermediates at –20°C and use cooling baths during synthesis to slow hydrolysis/oxidation .
  • Inert Atmosphere: Conduct air-sensitive steps under nitrogen/argon to prevent radical-mediated degradation .

Q. How to evaluate its biological activity in preclinical studies?

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Enzyme Inhibition: Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity) .
  • Metabolic Stability: Use hepatic microsomes to assess CYP450-mediated metabolism and half-life .

Methodological Notes

  • Thermodynamic Data: Boiling points (e.g., 469.2 K for analogs) and phase-change properties are critical for distillation/purification .
  • Experimental Design: Limit batch variability by standardizing reagents (e.g., anhydrous solvents) and reaction scales .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone

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